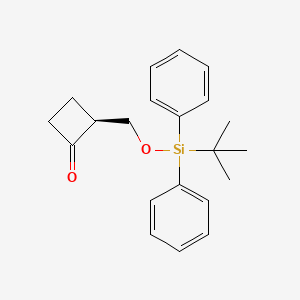
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core substituted with a 4-bromo-1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexanol Core: Starting from cyclohexanone, a reduction reaction using sodium borohydride or lithium aluminum hydride can yield cyclohexanol.
Pyrazole Formation: The pyrazole ring can be synthesized via a condensation reaction between hydrazine and a 1,3-diketone.
Coupling Reaction: Finally, the pyrazole moiety is coupled to the cyclohexanol core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromo group can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: Pd/C with hydrogen gas, or lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), or acetonitrile.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the de-brominated cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and cyclohexanol moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-2-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-ol
- (1S,2R)-2-(4-Methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
- (1S,2R)-2-(4-Fluoro-1H-pyrazol-1-yl)cyclohexan-1-ol
Uniqueness
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the bromo group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13BrN2O |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
(1S,2R)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9+/m1/s1 |
Clé InChI |
GJHKMCHQSPMGNB-BDAKNGLRSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)N2C=C(C=N2)Br)O |
SMILES canonique |
C1CCC(C(C1)N2C=C(C=N2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


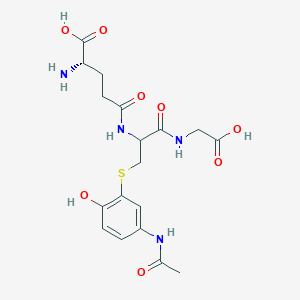

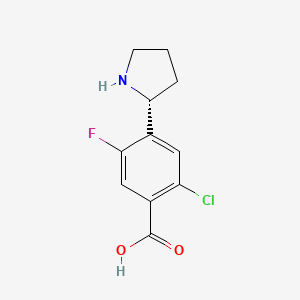



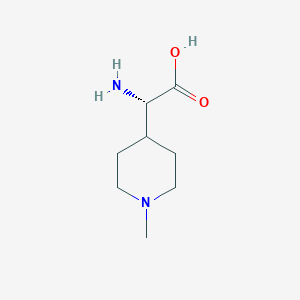

![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)


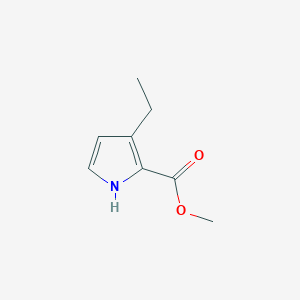
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
